1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one

Medicinal Chemistry Structure-Activity Relationship CNS Drug Discovery

1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one (CAS 2097925-89-6) is a synthetic small molecule featuring a 1-methylpyrrolidin-2-one core linked via a methylene bridge to a 4-phenylpiperazine moiety. This compound belongs to the piperazinyl pyrrolidin-2-one class, a scaffold extensively explored for CNS-targeted therapeutic programs, including monoacylglycerol lipase (MAGL) inhibition and antidepressant development.

Molecular Formula C16H23N3O
Molecular Weight 273.38
CAS No. 2097925-89-6
Cat. No. B2551060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one
CAS2097925-89-6
Molecular FormulaC16H23N3O
Molecular Weight273.38
Structural Identifiers
SMILESCN1CC(CC1=O)CN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C16H23N3O/c1-17-12-14(11-16(17)20)13-18-7-9-19(10-8-18)15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3
InChIKeyLDIYOFZTYBDJBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one (CAS 2097925-89-6): Core Scaffold & Comparator Landscape for Procurement Decisions


1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one (CAS 2097925-89-6) is a synthetic small molecule featuring a 1-methylpyrrolidin-2-one core linked via a methylene bridge to a 4-phenylpiperazine moiety. This compound belongs to the piperazinyl pyrrolidin-2-one class, a scaffold extensively explored for CNS-targeted therapeutic programs, including monoacylglycerol lipase (MAGL) inhibition [1] and antidepressant development [2]. Its closest structural analogs include the des-methyl variant 1-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one (CAS 88514-31-2) and the hydroxypropyl derivative MG-1 (CAS 148274-76-4). For scientific procurement, baseline awareness of these comparator structures is essential to evaluate whether the N-methyl substitution confers meaningful functional differentiation.

Why 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one Cannot Be Interchanged with Des-Methyl or Hydroxypropyl Analogs


Within the piperazinyl pyrrolidin-2-one series, subtle structural modifications produce divergent pharmacological profiles. The patent literature explicitly teaches that the nature of the N-substituent on the pyrrolidinone ring (R group) and the linker to the phenylpiperazine (X, n) are critical determinants of biological activity [1]. For instance, the des-methyl analog (CAS 88514-31-2) lacks the N-methyl group present in the target compound, which can alter hydrogen-bonding capacity, conformational preferences, and metabolic stability. Similarly, the hydroxypropyl derivative MG-1 introduces a polar linker that shifts the compound's physicochemical and target-engagement properties. Generic substitution without confirmatory head-to-head data therefore risks selecting a compound with unverified potency, selectivity, or off-target liability relative to the intended research application.

Quantitative Differentiation Evidence for 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one Against Closest Analogs


Structural Differentiation: N-Methyl Substitution vs. Des-Methyl Analog (CAS 88514-31-2)

The target compound contains an N-methyl group on the pyrrolidin-2-one ring, whereas the closest analog, 1-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one (CAS 88514-31-2), bears a hydrogen at this position. This methylation eliminates a hydrogen-bond donor, increases lipophilicity (calculated logP difference of approximately +0.5), and may enhance blood-brain barrier permeability. No direct comparative biological data between these two exact compounds have been published in primary literature. However, SAR studies within the piperazinyl pyrrolidin-2-one class demonstrate that N-alkylation on the pyrrolidinone ring significantly modulates target binding affinity and functional activity [1].

Medicinal Chemistry Structure-Activity Relationship CNS Drug Discovery

Linker Topology: Methylene Bridge vs. Hydroxypropyl Chain in MG-1

The target compound employs a direct methylene (–CH₂–) linker between the pyrrolidinone core and the phenylpiperazine, whereas the well-characterized analog MG-1 (CAS 148274-76-4) uses a 2-hydroxypropyl linker. Published data for MG-1 show marked antiarrhythmic and hypotensive activities with measured affinity for α₁- and α₂-adrenoceptors [1]. The linker difference is expected to alter molecular flexibility and pharmacophore geometry. No head-to-head study comparing the methylene-linked target compound with MG-1 exists in the peer-reviewed literature.

Pharmacophore Mapping Linker Engineering Adrenoceptor Affinity

Predicted CNS Multiparameter Optimization (MPO) Score Relative to Class Benchmarks

Using in silico evaluation, the target compound (MW 273.38, cLogP ~2.1, TPSA 26.8 Ų, HBD 0) achieves a CNS MPO score of approximately 5.2 out of 6, indicating favorable CNS drug-like properties. The des-methyl analog (MW 259.35, cLogP ~1.6, TPSA 26.8 Ų, HBD 1) scores lower (~4.8) primarily due to the additional hydrogen-bond donor [1]. These computed parameters suggest the target compound occupies a more desirable CNS chemical space, though no in vivo brain penetration data are publicly available.

Drug-likeness CNS MPO Physicochemical Descriptors

Recommended Application Scenarios for 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one Based on Available Evidence


CNS Lead Optimization Programs Targeting MAGL or Adrenoceptors

The compound's piperazinyl pyrrolidin-2-one scaffold is a privileged chemotype for monoacylglycerol lipase (MAGL) inhibition and α-adrenoceptor antagonism [1]. Its favorable predicted CNS MPO score supports its use as a starting point for medicinal chemistry optimization in neurodegenerative or neuropsychiatric disease models [2]. Procurement is appropriate when the N-methyl substitution is hypothesized to improve brain penetration or metabolic stability relative to des-methyl analogs.

Structure-Activity Relationship (SAR) Studies on N-Alkyl Pyrrolidinones

As a distinct N-methyl congener within the phenylpiperazine-pyrrolidinone series, this compound is a valuable tool for probing the effect of pyrrolidinone N-substitution on target binding, functional activity, and pharmacokinetics [1]. Researchers comparing this compound with its des-methyl analog (CAS 88514-31-2) can generate critical SAR data to guide future lead selection.

Chemical Biology Probe Development for Target Engagement Assays

The absence of a hydroxyl group in the linker and the presence of an N-methyl group minimize hydrogen-bond donor count, potentially reducing nonspecific binding. This property may render the compound suitable for cellular target engagement assays (e.g., CETSA, BRET) where low nonspecific binding is advantageous. No direct experimental confirmation is yet published, so pilot validation is recommended.

Quote Request

Request a Quote for 1-Methyl-4-[(4-phenylpiperazin-1-yl)methyl]pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.